molecular formula C9H9FO B13951320 4-Ethylbenzoyl fluoride CAS No. 87102-73-6

4-Ethylbenzoyl fluoride

Cat. No.: B13951320
CAS No.: 87102-73-6
M. Wt: 152.16 g/mol
InChI Key: HPPUCOIIVWVNLR-UHFFFAOYSA-N
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Description

4-Ethylbenzoyl fluoride (CAS 87102-73-6) is an organic compound with the molecular formula C 9 H 9 FO and a molecular weight of 152.17 g/mol . This acyl fluoride derivative serves as a versatile building block and key intermediate in sophisticated synthetic pathways, particularly in the development of pharmaceuticals and other complex fluorinated organic compounds . Its primary research value lies in its application in nucleophilic fluorination reactions and as a precursor in catalytic cycles. Acyl fluorides, in general, have been demonstrated to be valuable targets and intermediates in nucleophilic fluorinations, often exhibiting improved stability and interesting reactivity compared to other acyl halides . Recent catalytic methodologies highlight the use of compounds like toluoyl chloride as model substrates for fluorination, a category to which this compound is closely related, underscoring the relevance of such reagents in developing clean, catalytic syntheses for fluorinated pharmaceutical targets . Furthermore, sulfonyl fluorides, a related class of compounds, are widely used in biochemistry as irreversible serine protease inhibitors (e.g., AEBSF), illustrating the significant role fluorine-containing reagents play in biochemical research . Specifications: • CAS Registry Number: 87102-73-6 • Molecular Formula: C 9 H 9 FO • Molecular Weight: 152.17 g/mol • Synonyms: p-Ethylbenzoyl fluoride This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It must not be administered to humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87102-73-6

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

IUPAC Name

4-ethylbenzoyl fluoride

InChI

InChI=1S/C9H9FO/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6H,2H2,1H3

InChI Key

HPPUCOIIVWVNLR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)F

Origin of Product

United States

Synthetic Methodologies for 4 Ethylbenzoyl Fluoride

Strategies for Acyl Fluoride (B91410) Synthesis: A Review of Established Protocols

The synthesis of acyl fluorides is a well-established field in organic chemistry, with several reliable methods at the disposal of synthetic chemists. These protocols can be broadly categorized into four main strategies: deoxyfluorination of carboxylic acids, halogen exchange reactions, carbonylative synthesis, and dearomatization-rearomatization approaches.

Direct conversion of carboxylic acids to acyl fluorides is an attractive and widely used method. researchgate.netrsc.orgchemrxiv.orgdntb.gov.ua This transformation involves the replacement of the carboxylic acid's hydroxyl group with a fluorine atom using a deoxyfluorinating agent. A variety of reagents have been developed for this purpose, each with its own advantages and substrate scope.

Commonly employed deoxyfluorinating agents include sulfur-based reagents like diethylaminosulfur trifluoride (DAST) and its less hazardous analogue, Deoxo-Fluor. researchgate.net Nitrogen-containing reagents, such as cyanuric fluoride, have also proven effective for this transformation. researchgate.net More recently, novel reagents like CpFluor and XtalFluor-E have been introduced, offering milder reaction conditions and broader functional group tolerance. researchgate.netrsc.orgresearchgate.net The general mechanism of these reactions typically involves the activation of the carboxylic acid, followed by nucleophilic attack of a fluoride ion.

The choice of deoxyfluorinating agent often depends on the specific substrate and the desired reaction conditions. For instance, some reagents may be more suitable for acid-sensitive molecules, while others might offer higher yields for sterically hindered carboxylic acids.

Table 1: Common Deoxyfluorinating Reagents for Carboxylic Acids

Reagent NameAbbreviationTypical Reaction Conditions
Diethylaminosulfur trifluorideDASTLow temperature (e.g., 0 °C to rt) in aprotic solvents
Bis(2-methoxyethyl)aminosulfur trifluorideDeoxo-FluorSimilar to DAST, often considered safer
Cyanuric fluorideRoom temperature, often with a base like pyridine
3,3-Difluoro-1,2-diphenylcyclopropene (B15382051)CpFluorNeutral conditions, elevated temperatures
(Diethylamino)difluorosulfonium tetrafluoroborateXtalFluor-ERoom temperature, often with a fluoride source like NaF

Halogen exchange, or "halex," is a classical and highly effective method for the synthesis of acyl fluorides. researchgate.netpatsnap.comresearchgate.netgoogle.com This approach involves the reaction of a more reactive acyl halide, typically an acyl chloride, with a fluoride salt. The driving force for this reaction is often the formation of a more stable and less soluble metal chloride.

A variety of fluoride sources can be employed, including alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as silver fluoride (AgF). The choice of the fluoride salt and the reaction conditions, such as the solvent and temperature, can significantly influence the efficiency of the halogen exchange. Phase-transfer catalysts are sometimes used to facilitate the reaction between the organic-soluble acyl chloride and the often inorganic fluoride salt. researchgate.net This method is particularly advantageous for large-scale synthesis due to the relatively low cost of the starting materials. researchgate.net

Carbonylative methods offer a distinct route to acyl fluorides, often starting from aryl or alkyl halides. researchgate.netchemicalbook.com These reactions involve the introduction of a carbonyl group (CO) and a fluorine atom in a single synthetic operation, typically catalyzed by a transition metal complex, such as palladium. researchgate.net

In a typical carbonylative synthesis of an acyl fluoride, an organic halide is reacted with carbon monoxide and a fluoride source in the presence of a suitable catalyst system. Recent advancements in this area have focused on developing milder reaction conditions and expanding the substrate scope. Photoredox catalysis has also been synergistically combined with palladium catalysis to facilitate these transformations under visible light irradiation. researchgate.net

A more recent and innovative approach to the synthesis of benzoyl fluorides involves a dearomatization-rearomatization strategy. rsc.orgwikipedia.org This method begins with the oxidative dearomatization of a phenol (B47542) to a 2,5-cyclohexadienone. wikipedia.org This intermediate then reacts with a difluoromethylating reagent to generate a gem-difluoroolefin in situ. Subsequent nucleophilic attack and aromatization lead to the formation of the benzoyl fluoride. wikipedia.org This strategy provides a unique pathway to access substituted benzoyl fluorides from readily available phenolic starting materials.

Targeted Synthesis of 4-Ethylbenzoyl Fluoride: Specific Pathways and Considerations

The general synthetic strategies discussed above can be applied to the specific preparation of this compound. The choice of pathway often depends on the availability of starting materials and the desired scale of the synthesis.

Synthesis from 4-Ethylbenzoic Acid and Fluorinating Reagents

The direct conversion of 4-ethylbenzoic acid to this compound is a highly convergent and atom-economical approach. This transformation can be achieved using various deoxyfluorinating reagents. Based on established protocols for similar aromatic carboxylic acids, reagents such as diethylaminosulfur trifluoride (DAST) are expected to be effective.

For example, the reaction of benzoic acid with DAST in methylene (B1212753) chloride at low temperature has been shown to produce benzoyl fluoride in high yield. It is anticipated that 4-ethylbenzoic acid would react under similar conditions to afford this compound. The ethyl group at the 4-position is electronically neutral and is not expected to interfere with the deoxyfluorination reaction.

A plausible experimental procedure would involve the slow addition of DAST to a cooled solution of 4-ethylbenzoic acid in an aprotic solvent like dichloromethane (B109758). The reaction would likely proceed smoothly at or below room temperature. Work-up would involve quenching the excess reagent and separating the desired this compound from the reaction byproducts.

Table 2: Plausible Reaction Conditions for the Deoxyfluorination of 4-Ethylbenzoic Acid

Starting MaterialReagentSolventTemperatureExpected Product
4-Ethylbenzoic AcidDASTDichloromethane0 °C to rtThis compound
4-Ethylbenzoic AcidDeoxo-FluorDichloromethane0 °C to rtThis compound
4-Ethylbenzoic AcidCyanuric fluoride/PyridineAcetonitrileRoom TemperatureThis compound

Preparation from Related 4-Ethylbenzoyl Halides

The most common precursor for the synthesis of this compound is 4-ethylbenzoyl chloride, owing to its ready availability from 4-ethylbenzoic acid and reagents like thionyl chloride. The conversion is a nucleophilic acyl substitution reaction, specifically a halogen exchange (HALEX) reaction, where the chloride is displaced by a fluoride anion.

A significant advancement in this area is the use of transition metal catalysts to facilitate the fluorination under mild conditions. Research has detailed a highly efficient protocol using a cyclometallated rhodium complex as a catalyst and silver fluoride (AgF) as the nucleophilic fluoride source. nih.govacs.org In this method, 4-ethylbenzoyl chloride undergoes quantitative conversion to this compound. The reaction is typically carried out at room temperature in a solvent such as dichloromethane (DCM). acs.org

The study demonstrated that while the electronic properties of substituents on the benzoyl chloride ring significantly affect the reaction rate, the steric bulk of para-substituents, such as the ethyl group in 4-ethylbenzoyl chloride, has a less pronounced impact on the rate of fluorination. acs.org The reaction proceeds to completion, achieving a quantitative yield as determined by ¹⁹F NMR. nih.gov

Catalytic Fluorination of Various para-Substituted Benzoyl Chlorides
SubstrateCatalyst Loading (mol%)Fluoride SourceSolventTemperature (°C)Time to Quantitative Conversion (min)Yield
4-Ethylbenzoyl chloride5AgF (1.5 equiv)DCM20290>99%
4-Nitrobenzoyl chloride5AgF (1.5 equiv)DCM20110>99%
Toluoyl chloride (4-Methyl)5AgF (1.5 equiv)DCM20170>99%
4-tert-Butylbenzoyl chloride5AgF (1.5 equiv)DCM20230>99%

Novel and Emerging Synthetic Approaches for this compound

Beyond classical halogen exchange, several novel methodologies have emerged for the synthesis of acyl fluorides, which are applicable to the preparation of this compound. These methods often start from the corresponding carboxylic acid, avoiding the need to first synthesize the acyl chloride. researchgate.net

One promising approach is the direct deoxyfluorination of carboxylic acids. Various modern reagents have been developed for this transformation:

Thionyl Fluoride (SOF₂) : A recently developed protocol utilizes ex situ generated thionyl fluoride to convert both aryl and alkyl carboxylic acids into their corresponding acyl fluorides under mild conditions and with short reaction times. nih.govrsc.org This method is noted for its high yields and the ease of product isolation without requiring column chromatography. nih.gov

Sulfur-Based Reagents : Reagents such as Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) and XtalFluor-E are effective for the deoxyfluorination of carboxylic acids to acyl fluorides. organic-chemistry.org These transformations often proceed at room temperature and allow for simple purification. organic-chemistry.org

Trichloroisocyanuric Acid (TCCA) and Cesium Fluoride (CsF) : A novel reagent system combining TCCA and CsF enables the direct conversion of carboxylic acids, as well as aldehydes or alcohols, into acyl fluorides. organic-chemistry.orgacs.org This method demonstrates high functional group tolerance and achieves high yields. organic-chemistry.org

Palladium-Catalyzed Carbonylative Synthesis : An advanced method involves the palladium-catalyzed carbonylation of organic halides in the presence of a fluoride source. This strategy allows for the synthesis of acyl fluorides from various aryl halides through a combination of visible light photoexcitation and synergistic catalysis. organic-chemistry.org

These emerging techniques represent a shift towards safer, more efficient, and versatile routes to acyl fluorides, offering significant advantages over traditional methods that may require harsh reagents. researchgate.net

Mechanistic Insights into this compound Formation

The mechanism of this compound formation from 4-ethylbenzoyl chloride via transition metal catalysis has been investigated through kinetic analysis and Density Functional Theory (DFT) calculations. nih.govacs.org For the rhodium-catalyzed process, a mechanism involving a nucleophilic Rh-F bond is strongly supported. nih.govst-andrews.ac.uk

The proposed catalytic cycle is initiated by the reaction of the rhodium-chloride precatalyst with silver fluoride (AgF). This step generates the active catalytic species, which features a rhodium-fluorine (Rh-F) bond. acs.org This activated complex possesses a fluorine atom with sufficient nucleophilicity to attack the electrophilic carbonyl carbon of the 4-ethylbenzoyl chloride. acs.org

The rate-determining step of the reaction is believed to be this nucleophilic attack of the Rh-F bond on the acyl chloride substrate. acs.org This step results in the formation of the this compound product and regenerates the rhodium-chloride species, which can then re-enter the catalytic cycle upon reaction with another equivalent of AgF. acs.org DFT calculations have substantiated this pathway, indicating it is more favorable than alternative mechanisms, such as those involving fluoride transfer from the catalyst's ligand framework. nih.gov The essential role of silver fluoride as the fluoride source is highlighted by the observation that other fluoride salts like potassium fluoride (KF) or cesium fluoride (CsF) result in significantly lower reactivity, which is attributed to their higher lattice enthalpies and poorer solubility. nih.gov

Reactivity and Reaction Mechanisms of 4 Ethylbenzoyl Fluoride

Nucleophilic Acyl Substitution Reactions Involving 4-Ethylbenzoyl Fluoride (B91410)

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives like 4-ethylbenzoyl fluoride. masterorganicchemistry.comlibretexts.orglibretexts.org The general mechanism involves a two-step process: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group—in this case, the fluoride ion. libretexts.org Acyl fluorides are particularly effective in these reactions, often showing reactivity comparable to activated esters while minimizing steric hindrance. rsc.org

This compound readily reacts with alcohols and phenols to form the corresponding 4-ethylbenzoate (B1233868) esters. This process, known as esterification, follows the nucleophilic acyl substitution pathway where the oxygen atom of the alcohol or phenol (B47542) acts as the nucleophile. The reaction is often facilitated by a weak base, such as pyridine, which serves to neutralize the hydrogen fluoride (HF) generated as a byproduct. youtube.com The use of acyl fluorides can be advantageous for the acylation of sterically hindered or acid-sensitive alcohols. youtube.comorganic-chemistry.org Methods have been developed for the efficient O-acylation of phenols, sometimes involving the in-situ generation of the acyl fluoride from other precursors. researchgate.netrsc.org

NucleophileProduct
MethanolMethyl 4-ethylbenzoate
EthanolEthyl 4-ethylbenzoate
IsopropanolIsopropyl 4-ethylbenzoate
PhenolPhenyl 4-ethylbenzoate
tert-Butanoltert-Butyl 4-ethylbenzoate

Table 3.1.1: Illustrative examples of esterification reactions involving this compound.

The reaction between this compound and primary or secondary amines yields N-substituted 4-ethylbenzamides. This amidation reaction is a crucial method for forming the amide bond, a linkage prevalent in pharmaceuticals and biologically active molecules. rsc.orgrsc.org Acyl fluorides are recognized as valuable reagents for challenging amidation reactions, including those involving sterically hindered or electron-deficient amines, where traditional coupling agents might fail. rsc.orgnih.gov The reaction proceeds via the standard addition-elimination mechanism. masterorganicchemistry.com Specialized methods, such as the use of germanium amides, can convert acid fluorides directly to amides through a sigma bond metathesis process. rsc.org

NucleophileProduct
Ammonia4-Ethylbenzamide
MethylamineN-Methyl-4-ethylbenzamide
AnilineN-Phenyl-4-ethylbenzamide
DiethylamineN,N-Diethyl-4-ethylbenzamide
Pyrrolidine(4-Ethylphenyl)(pyrrolidin-1-yl)methanone

Table 3.1.2: Representative amidation reactions of this compound.

This compound reacts with potent carbon-based nucleophiles like Grignard reagents (R-MgX) and organolithium reagents (R-Li). masterorganicchemistry.comwikipedia.org The outcome of the reaction is highly dependent on the stoichiometry of the reagents and the reaction conditions.

Formation of Ketones : The addition of one equivalent of a Grignard or organolithium reagent to this compound results in the formation of a ketone. The nucleophile attacks the carbonyl carbon, and subsequent elimination of the fluoride ion yields the corresponding 4-ethylphenyl ketone. This is a common method for ketone synthesis.

Formation of Tertiary Alcohols : If an excess of the organometallic reagent is used, a second nucleophilic addition occurs. The initially formed ketone reacts with another equivalent of the Grignard or organolithium reagent to produce a tertiary alcohol upon acidic workup. masterorganicchemistry.com

The high reactivity of the C-F bond makes alkyl fluorides generally unsuitable for the direct preparation of Grignard reagents themselves. stackexchange.com

Reagent (R-M)StoichiometryProduct (after workup)Product Class
Methylmagnesium bromide (CH₃MgBr)1 equivalent1-(4-Ethylphenyl)ethan-1-oneKetone
Methylmagnesium bromide (CH₃MgBr)>2 equivalents2-(4-Ethylphenyl)propan-2-olTertiary Alcohol
Phenyllithium (C₆H₅Li)1 equivalent(4-Ethylphenyl)(phenyl)methanoneKetone
Phenyllithium (C₆H₅Li)>2 equivalents(4-Ethylphenyl)(phenyl)methanolTertiary Alcohol

Table 3.1.3: Products from the reaction of this compound with organometallic reagents.

Electrophilic Reactions and Related Transformations

While the primary reactivity of this compound involves nucleophilic attack at the carbonyl carbon, the molecule can also engage in electrophilic reactions.

In the presence of a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), this compound can act as the electrophile in a Friedel-Crafts acylation reaction. organic-chemistry.org The mechanism involves the coordination of the Lewis acid to the fluorine atom, which generates a highly electrophilic acylium ion. chemistrysteps.comyoutube.com This acylium ion is then attacked by an electron-rich aromatic ring (an arene), leading to the formation of a new carbon-carbon bond and a diaryl ketone product. youtube.com A significant advantage of Friedel-Crafts acylation is that the ketone product is less reactive than the starting arene, which effectively prevents further acylation reactions on the same ring. organic-chemistry.orgyoutube.com

Aromatic SubstrateLewis Acid CatalystProduct
Benzene (B151609)AlCl₃(4-Ethylphenyl)(phenyl)methanone
TolueneAlCl₃(4-Ethylphenyl)(p-tolyl)methanone
AnisoleAlCl₃(4-Ethylphenyl)(4-methoxyphenyl)methanone

Table 3.2.1: Examples of Friedel-Crafts acylation using this compound as the acylating agent.

The aromatic ring of this compound itself can undergo electrophilic aromatic substitution (EAS). youtube.comlibretexts.orgmasterorganicchemistry.com The regiochemical outcome of such a reaction is determined by the directing effects of the two substituents already present on the benzene ring: the ethyl group (-CH₂CH₃) and the acyl fluoride group (-COF).

The ethyl group is an alkyl group, which is weakly activating and an ortho, para-director.

The acyl fluoride group is an electron-withdrawing group due to the electronegativity of the oxygen and fluorine atoms and the carbonyl's resonance effect. It is a deactivating group and a meta-director.

In cases of competing directing effects, the more strongly activating group typically controls the position of substitution. Therefore, the activating ethyl group will direct incoming electrophiles to the positions ortho to it (positions 2 and 6), as the para position is already occupied by the acyl fluoride group. The deactivating effect of the acyl fluoride group will, however, make the ring less reactive towards electrophilic attack than ethylbenzene (B125841) itself.

Rearrangement Reactions and Fragmentations

While specific rearrangement reactions extensively documented for this compound are not abundant in the literature, its behavior can be inferred from the general reactivity of acyl fluorides and related aromatic ketones. Under certain conditions, such as mass spectrometry, the molecule undergoes characteristic fragmentation.

Fragmentation Pathways:

In mass spectrometry, this compound is expected to fragment in a manner characteristic of aromatic ketones and acyl halides. The primary fragmentation would likely involve the loss of the fluorine atom or the entire carbonyl fluoride group. The ethyl group can also undergo fragmentation.

A plausible fragmentation pattern for this compound under electron ionization mass spectrometry (EI-MS) is proposed based on the known fragmentation of benzoyl fluoride and ethylbenzene. The molecular ion peak ([M]+•) would be observed, and subsequent fragmentations would lead to several key ions.

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

m/z Proposed Fragment Ion Structure of Ion Neutral Loss
152[M]+•[C9H9FO]+•-
123[M - CHO]+[C8H9]+CHO
105[M - F - CO]+[C7H5O]+F, CO
91[C7H7]+Tropylium (B1234903) ionC2H4
77[C6H5]+Phenyl ionC2H4, CO

Note: This table is predictive and based on general fragmentation principles.

The fragmentation would likely initiate with the formation of the 4-ethylbenzoyl cation (m/z 123) through the loss of a fluorine radical. This cation can then undergo further fragmentation, such as the loss of carbon monoxide to form a resonance-stabilized benzylic cation. Alpha-cleavage of the ethyl group can lead to the formation of a tropylium ion (m/z 91), a common and stable fragment in the mass spectra of alkylbenzenes.

Rearrangement Reactions:

While not specifically documented for this compound, acyl fluorides can participate in synthetically useful rearrangements under catalytic conditions. For instance, palladium-catalyzed decarbonylative coupling reactions of acyl fluorides lead to the formation of new carbon-carbon or carbon-heteroatom bonds, which inherently involve the fragmentation of the C-CO bond and rearrangement of the aryl group.

Role of Catalysis in this compound Reactivity

Catalysis plays a pivotal role in modulating the reactivity of this compound, enabling a variety of synthetic transformations that would otherwise be difficult to achieve. Both Lewis acids and transition metal complexes are effective catalysts for activating the acyl fluoride moiety.

Lewis Acid Catalysis:

Lewis acids activate this compound by coordinating to the carbonyl oxygen or the fluorine atom. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This principle is the basis for Lewis acid-catalyzed acylation reactions, such as the Friedel-Crafts acylation. acs.orgacs.org

In a typical Friedel-Crafts acylation, a Lewis acid like aluminum chloride (AlCl3) would coordinate to the fluorine atom of this compound, facilitating the formation of a highly reactive acylium ion. This electrophile can then react with an aromatic substrate to form a new carbon-carbon bond, yielding a diaryl ketone.

Table 2: Examples of Lewis Acid Catalysts in Acylation Reactions

Catalyst Typical Substrate Reaction Type
AlCl3ArenesFriedel-Crafts Acylation
BF3·OEt2Alcohols, AminesAcylation
Sc(OTf)3AlcoholsAcylation
TiCl4Enol silanesMukaiyama Aldol Reaction

Transition Metal Catalysis:

Transition metal catalysts, particularly those based on palladium and rhodium, have emerged as powerful tools for the transformation of acyl fluorides, including this compound. nih.govsemanticscholar.org These catalysts can engage the acyl C-F bond through oxidative addition, leading to a variety of coupling reactions.

Palladium-Catalyzed Reactions: Palladium complexes are known to catalyze the decarbonylative coupling of acyl fluorides with various nucleophiles. nih.govnih.gov In such a reaction, a Pd(0) catalyst would oxidatively add to the C-F bond of this compound to form an acylpalladium(II) fluoride intermediate. This intermediate can then undergo decarbonylation (loss of CO) to generate an arylpalladium(II) fluoride species. Subsequent reductive elimination with a coupling partner would yield the final product and regenerate the Pd(0) catalyst. This strategy allows for the use of this compound as a source of the 4-ethylphenyl group in cross-coupling reactions.

A notable example is the palladium-catalyzed annulation of acyl fluorides with alkenes, which can involve a rearrangement of the carbonyl moiety. researchgate.net

Rhodium-Catalyzed Reactions: Cationic rhodium(I) complexes have been shown to catalyze the intramolecular carbofluorination of alkenes using acyl fluorides. researchgate.netchemrxiv.orgnih.gov In a hypothetical intramolecular reaction involving a derivative of this compound with a tethered alkene, a rhodium(I) catalyst could activate the C-F bond, leading to the formation of a new C-C and C-F bond across the double bond.

The versatility of transition metal catalysis allows this compound to serve as a precursor for the synthesis of ketones, biaryls, and other valuable organic molecules. researchgate.net

Applications of 4 Ethylbenzoyl Fluoride in Organic Synthesis

4-Ethylbenzoyl Fluoride (B91410) as a Versatile Acylating Reagent

Acyl fluorides are frequently employed as acylating reagents in organic synthesis. beilstein-journals.org The 4-ethylbenzoyl fluoride molecule can introduce the 4-ethylbenzoyl group into various substrates through reactions with nucleophiles. The stability of the carbon-fluorine bond makes acyl fluorides less susceptible to hydrolysis compared to other acyl halides, offering advantages in handling and reaction control. beilstein-journals.org

Key acylation reactions where this compound can be applied include:

Friedel-Crafts Acylation: This cornerstone of organic chemistry involves the acylation of aromatic compounds. organic-chemistry.org In a typical reaction, this compound would react with an aromatic substrate, such as benzene (B151609) or toluene, in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form an aryl ketone. masterorganicchemistry.com This reaction is a direct method for creating carbon-carbon bonds and synthesizing specifically substituted benzophenone (B1666685) derivatives. The resulting ketone product is deactivated towards further substitution, which prevents polyacylation—a common issue in the related Friedel-Crafts alkylation. youtube.comchemistrysteps.com

Synthesis of Esters and Amides: this compound can react with alcohols and amines to produce the corresponding esters and amides. These reactions are fundamental in the synthesis of a wide array of organic compounds. While less reactive than acyl chlorides, acyl fluorides react efficiently with nucleophiles, often with fewer side reactions. beilstein-journals.org This controlled reactivity is particularly advantageous in the synthesis of complex molecules where sensitive functional groups must be preserved.

The table below summarizes the potential acylation reactions involving this compound.

Reaction TypeNucleophileProduct ClassSignificance
Friedel-Crafts AcylationAromatic Ring (e.g., Benzene)Aryl KetoneForms C-C bonds; synthesizes substituted benzophenones.
EsterificationAlcohol (R-OH)EsterCreates esters, common functional groups in fragrances and materials.
AmidationAmine (R-NH2)AmideForms amide bonds, the key linkage in peptides and various pharmaceuticals.

Precursor in the Synthesis of Complex Organic Molecules and Derivatives

As a reactive building block, this compound is a precursor for introducing the 4-ethylbenzoyl moiety into larger, more complex molecules. This structural unit is relevant in the development of new pharmaceuticals and agrochemicals, where the specific substitution pattern on the aromatic ring can be crucial for biological activity.

The incorporation of fluorine-containing motifs is a well-established strategy in medicinal chemistry and agrochemical design to enhance properties like metabolic stability and bioavailability. tcichemicals.com While this compound itself contains only a single fluorine atom that acts as a leaving group, its use facilitates the synthesis of target molecules that may possess other strategically placed fluorine atoms.

The versatility of the carbonyl group in the introduced 4-ethylbenzoyl fragment allows for a multitude of subsequent transformations, further expanding its utility. For instance, the ketone functionality resulting from a Friedel-Crafts acylation can be reduced to a methylene (B1212753) group via methods like the Wolff-Kishner or Clemmensen reduction, providing access to 4-ethyl-diphenylmethane derivatives. organic-chemistry.org This two-step process is a valuable alternative to direct Friedel-Crafts alkylation, which is often plagued by rearrangements and polyalkylation. chemistrysteps.com

The table below illustrates the role of this compound as a synthetic precursor.

Initial ReactionIntermediate ProductSubsequent TransformationFinal Product Class
Friedel-Crafts Acylation4-Ethylbenzophenone derivativeCarbonyl Reduction (e.g., Wolff-Kishner)1-Ethyl-4-benzylbenzene derivative
AmidationN-substituted 4-ethylbenzamideFurther functionalization on the N-substituentComplex amides, potential bioactive molecules
Esterification4-Ethylbenzoic acid esterHydrolysis and further derivatizationVaried functionalized aromatic compounds

Role in the Synthesis of Fluorinated Compounds and Materials

The strategic introduction of fluorine into organic molecules is a major focus in modern chemistry, as it can profoundly alter a compound's physical, chemical, and biological properties. tcichemicals.com Approximately 20% of all pharmaceuticals and 30% of agrochemicals contain fluorine. tcichemicals.com

The development of new synthetic methods relies on the availability of a diverse toolbox of reagents. Fluorinated building blocks like this compound are essential components of this toolbox, enabling the construction of novel fluorinated materials, pharmaceuticals, and agrochemicals. ccspublishing.org.cnuspto.gov

Derivatization for Spectroscopic Probes and Chemical Tools

In chemical biology and analytical chemistry, derivatization is a key technique used to modify molecules to enable their detection or separation. A derivatizing agent reacts with a target molecule to attach a chemical "tag." this compound has the potential to be used as such a reagent, reacting with nucleophilic functional groups like primary or secondary amines and hydroxyl groups.

The 4-ethylbenzoyl group possesses properties that can be exploited for detection and analysis:

UV Absorbance: The benzoyl chromophore absorbs ultraviolet light, allowing for the quantification of derivatized, otherwise non-UV-active, molecules using UV-Vis spectroscopy or high-performance liquid chromatography (HPLC) with a UV detector.

Hydrophobicity: The ethyl group and the aromatic ring increase the lipophilicity of the derivatized molecule. This change can be used to alter the molecule's solubility, extraction properties, or retention time in reverse-phase chromatography.

The use of acyl fluorides for bioconjugation and labeling is an active area of research. For instance, benzoyl fluoride has been generated in situ via a photo-induced reaction to label amines and thiols, a process that is fluorogenic (it creates a fluorescent signal upon reaction). nih.gov This suggests that derivatives like this compound could be explored for similar applications in developing new chemical tools for probing biological systems. nih.gov

Spectroscopic Methodologies for Characterization of 4 Ethylbenzoyl Fluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the hydrogen, carbon, and fluorine atomic environments within 4-ethylbenzoyl fluoride (B91410). semanticscholar.org NMR spectral analysis is typically conducted using high-field spectrometers, and chemical shifts are reported in parts per million (ppm). semanticscholar.orgrsc.org

Proton (¹H) NMR spectroscopy identifies the distinct types of hydrogen atoms in the molecule. For 4-ethylbenzoyl fluoride, the spectrum is expected to show characteristic signals for both the ethyl group and the aromatic protons. The 1,4-disubstituted (para) pattern on the benzene (B151609) ring results in a distinctive set of signals for the aromatic protons. The ethyl group protons appear as a quartet and a triplet due to spin-spin coupling with adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (Ha) ~8.0 Doublet ~8.0
Aromatic (Hb) ~7.3 Doublet ~8.0
Methylene (B1212753) (-CH₂) ~2.8 Quartet ~7.6

Note: Predicted values are based on typical chemical shift ranges for similar structural motifs.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, a distinct signal is expected for each unique carbon atom. The chemical shifts are influenced by the electronic environment of each carbon, with the carbonyl carbon being significantly downfield due to the electronegativity of the attached oxygen and fluorine atoms. The aromatic carbons show signals in the typical aromatic region, and the ethyl group carbons appear in the aliphatic region. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) ~160
Aromatic (C-COF) ~128
Aromatic (C-H) ~131
Aromatic (C-H) ~129
Aromatic (C-CH₂CH₃) ~155
Methylene (-CH₂) ~29

Note: Predicted values are based on typical chemical shift ranges. oregonstate.edu The carbonyl carbon's shift is influenced by coupling to fluorine.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorine-containing compounds, owing to the 100% natural abundance and spin of 1/2 of the ¹⁹F nucleus. wikipedia.orghuji.ac.il For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the acyl fluoride group. The chemical shift of this signal is highly characteristic of the acyl fluoride functional group. semanticscholar.org General chemical shift tables indicate that acyl fluorides typically resonate in the range of -20 to -70 ppm relative to the standard CFCl₃. alfa-chemistry.comucsb.edu This technique is particularly useful for monitoring the synthesis of acyl fluorides from their corresponding carboxylic acids or acyl chlorides. organic-chemistry.orgnih.gov

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound

Fluorine Atom Predicted Chemical Shift (δ, ppm) Multiplicity

Note: The exact chemical shift can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy Methodologies for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is dominated by a very strong and sharp absorption band for the carbonyl (C=O) group. Due to the high electronegativity of the fluorine atom, this stretching vibration occurs at a significantly higher frequency compared to ketones or aldehydes. masterorganicchemistry.com Other characteristic bands include C-H stretches for the aromatic and aliphatic portions, aromatic C=C stretches, and the C-F stretch. libretexts.orgpressbooks.pub

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100-3000 Medium
Aliphatic C-H Stretch 3000-2850 Medium
Carbonyl (C=O) Stretch ~1820 Strong, Sharp
Aromatic C=C Stretch 1600-1450 Medium-Weak

Mass Spectrometry (MS) Methodologies for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. For this compound, the molecular ion peak (M⁺) would confirm the molecular weight. The fragmentation pattern would likely involve the loss of the fluorine atom, the entire carbonyl fluoride group, and fragmentation of the ethyl side chain, providing further structural evidence. The fragmentation of the parent compound, benzoyl fluoride, serves as a model for these expected pathways.

Table 5: Expected Key Fragments in the Mass Spectrum of this compound (C₉H₉FO)

Fragment Ion m/z (Mass/Charge) Identity
[C₉H₉FO]⁺ 152.06 Molecular Ion (M⁺)
[C₉H₉O]⁺ 133.06 [M-F]⁺
[C₈H₆O]⁺ 118.04 [M-CH₃-F]⁺ (from rearrangement)
[C₈H₉]⁺ 105.07 [M-COF]⁺

Advanced Spectroscopic Techniques Applied to Acyl Fluorides (e.g., Raman, UV-Vis)

While NMR, IR, and MS are the primary tools, other spectroscopic methods can provide additional characterization.

Raman Spectroscopy : Raman spectroscopy is complementary to IR spectroscopy. For acyl fluorides, the strong carbonyl stretch is also Raman active. Studies on similar compounds have identified the stretching oscillation of the C-F bond in the Raman spectrum, providing another data point for confirming the functional group's presence. rsc.org

UV-Vis Spectroscopy : Ultraviolet-visible (UV-Vis) spectroscopy provides information about electronic transitions within conjugated systems. This compound contains a benzoyl chromophore, which is expected to absorb UV radiation. The spectrum would likely show absorptions corresponding to π → π* transitions of the aromatic ring and the carbonyl group. While not typically used for primary structure elucidation, it can confirm the presence of the conjugated aromatic system. mdpi.com

Computational and Theoretical Studies of 4 Ethylbenzoyl Fluoride

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are a cornerstone of modern chemical research, providing detailed insights into the geometric and electronic structures of molecules. For 4-Ethylbenzoyl fluoride (B91410), methods such as ab initio Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and more sophisticated coupled-cluster (CC) approaches could be utilized to determine its equilibrium geometry. These calculations would yield precise bond lengths, bond angles, and dihedral angles for the most stable conformation of the molecule.

A critical aspect of the molecular structure of 4-Ethylbenzoyl fluoride is the rotational barrier around the C(aryl)-C(carbonyl) bond and the C(aryl)-C(ethyl) bond. A potential energy surface (PES) scan, performed by systematically varying the relevant dihedral angles and calculating the energy at each point, would reveal the conformational preferences and the energy barriers between different rotamers. This analysis would identify the global minimum energy conformation and any local minima, providing a comprehensive understanding of the molecule's flexibility.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=OValue
C-FValue
C(aryl)-C(carbonyl)Value
C(aryl)-C(ethyl)Value
C-C-FValue
C-C=OValue
C(aryl)-C(carbonyl)-C-F
C(aryl)-C(ethyl)-C-H

Note: This table presents a template of the kind of data that would be generated from quantum chemical calculations. Actual values are dependent on the level of theory and basis set employed in the computation.

Theoretical Investigations of Reaction Pathways and Transition States

Theoretical chemistry is instrumental in mapping the energetic landscape of chemical reactions, identifying transition states, and elucidating reaction mechanisms. For this compound, a key area of investigation would be its reactivity towards nucleophiles, a characteristic reaction of acyl fluorides. Computational methods can be used to model the reaction pathway of, for example, the hydrolysis of this compound or its reaction with an amine.

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. The transition state, which represents the highest energy point along the reaction coordinate, is of particular interest as its structure and energy determine the activation barrier and thus the rate of the reaction. Techniques such as Synchronous Transit-Guided Quasi-Newton (STQN) or Nudged Elastic Band (NEB) are commonly used to locate transition state structures. The vibrational frequency analysis of the transition state is crucial to confirm that it is a true first-order saddle point, characterized by a single imaginary frequency.

Density Functional Theory (DFT) Applications in Predicting Reactivity

Density Functional Theory (DFT) has become one of the most popular computational methods due to its favorable balance of accuracy and computational cost. DFT can be effectively applied to predict the reactivity of this compound through the calculation of various electronic properties and reactivity descriptors.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the LUMO and its spatial distribution would indicate the most likely sites for nucleophilic attack on this compound, which is expected to be the carbonyl carbon. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

Furthermore, DFT calculations can provide valuable information on global and local reactivity descriptors. Global descriptors such as chemical potential, hardness, and electrophilicity give a general measure of the molecule's reactivity. Local reactivity descriptors, such as the Fukui functions or the dual descriptor, can pinpoint the specific atoms within the molecule that are most susceptible to electrophilic or nucleophilic attack.

Table 2: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

DescriptorValue (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO GapValue
Chemical Potential (μ)Value
Chemical Hardness (η)Value
Global Electrophilicity (ω)Value

Note: The values in this table are illustrative and would be obtained from DFT calculations at a specific level of theory and basis set.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide insights into the static properties of a molecule at 0 K, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior at finite temperatures. MD simulations model the movement of atoms over time by solving Newton's equations of motion.

For this compound, MD simulations would be invaluable for a more detailed conformational analysis. By simulating the molecule in a solvent, such as water or an organic solvent, one can observe the accessible conformations and the transitions between them in a more realistic environment. This approach allows for the exploration of the conformational landscape and the calculation of thermodynamic properties such as the relative populations of different conformers at a given temperature. The results from MD simulations can complement the findings from PES scans by providing a dynamic picture of the molecule's flexibility.

Structure-Reactivity Relationships from Computational Models

A primary goal of computational chemistry is to establish quantitative structure-reactivity relationships (QSRR). By systematically studying a series of related compounds, it is possible to build computational models that correlate structural or electronic properties with chemical reactivity.

In the context of this compound, one could investigate the effect of substituting the ethyl group with other alkyl groups or introducing substituents on the phenyl ring. By performing calculations on this series of analogues, it would be possible to develop a QSRR model that relates, for instance, the calculated activation energy for a reaction to a specific molecular descriptor, such as the charge on the carbonyl carbon or the LUMO energy. Such models are powerful tools for predicting the reactivity of new, unstudied compounds and for the rational design of molecules with desired chemical properties.

Derivatives and Analogues of 4 Ethylbenzoyl Fluoride: Synthesis and Reactivity

Synthesis of Substituted Ethylbenzoyl Fluorides

The synthesis of ethylbenzoyl fluorides bearing additional substituents on the aromatic ring generally follows established pathways for the preparation of acyl fluorides. The most common strategies involve the conversion of a corresponding substituted carboxylic acid or a more reactive acyl halide (typically an acyl chloride) into the desired acyl fluoride (B91410).

A prevalent synthetic route begins with a suitably substituted 4-ethylbenzoic acid. This precursor can be converted to the corresponding 4-ethylbenzoyl chloride by treatment with reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then subjected to a halogen exchange (halex) reaction using a fluoride source to yield the final acyl fluoride. Alternatively, direct fluorination of the carboxylic acid offers a more streamlined approach. A variety of modern fluorinating agents can achieve this transformation efficiently.

Several methods have been developed for the synthesis of related substituted benzoyl halides. For instance, substituted benzoyl chlorides can be prepared via the free-radical chlorination of the corresponding substituted benzaldehydes. google.com Similarly, methods for creating fluorinated arylamides often start with a fluorobenzoyl chloride, which is then reacted with an amine. fluorine1.ru These established principles are directly applicable to the synthesis of novel substituted ethylbenzoyl fluorides, starting from precursors like 2-chloro-4-ethylbenzoic acid or 3-nitro-4-ethylbenzaldehyde.

The choice of fluorinating agent is crucial and depends on the substrate's sensitivity and the desired reaction conditions. Below is a table summarizing common reagents used for the conversion of carboxylic acids and acyl chlorides to acyl fluorides.

Table 1: Common Reagents for the Synthesis of Acyl Fluorides

Reagent Name Precursor Typical Conditions Notes
Cyanuric fluoride Carboxylic Acid Mild, neutral conditions Effective for a wide range of substrates.
Diethylaminosulfur trifluoride (DAST) Carboxylic Acid Low temperature, inert solvent (e.g., CH₂Cl₂) Can be hazardous; requires careful handling.
Thionyl fluoride (SOF₂) Carboxylic Acid Often requires a base (e.g., pyridine) Can be generated in situ for improved safety. yorku.ca
(Me₄N)SCF₃ Carboxylic Acid Room temperature, DCM or MeCN A bench-stable solid reagent.

Reactivity Profiles of Related Acyl Fluoride Analogues

Acyl fluorides, including analogues of 4-ethylbenzoyl fluoride, are valuable reactive intermediates in organic synthesis. nih.gov Their reactivity is primarily governed by the electrophilicity of the carbonyl carbon. Compared to the highly reactive acyl chlorides, acyl fluorides are often more stable towards ambient moisture and easier to handle due to the high strength of the carbon-fluorine bond. nih.gov This enhanced stability allows for their use in reactions requiring milder conditions.

The reactivity of benzoyl fluoride analogues is significantly influenced by the electronic nature of the substituents on the aromatic ring.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or cyano (-CN) groups at the para-position increase the partial positive charge on the carbonyl carbon. This enhances the electrophilicity and makes the acyl fluoride more susceptible to nucleophilic attack.

Electron-Donating Groups (EDGs): Substituents like alkyl (e.g., -CH₂CH₃) or alkoxy (-OCH₃) groups decrease the electrophilicity of the carbonyl carbon through resonance or inductive effects. Consequently, these analogues are generally less reactive towards nucleophiles than unsubstituted benzoyl fluoride.

The 4-ethyl group in this compound is a weak electron-donating group, which slightly deactivates the carbonyl group towards nucleophilic acyl substitution compared to benzoyl fluoride itself. The reactivity of acyl fluorides can be modulated not only by substituents but also by reaction conditions. For instance, the presence of hydrogen-bond donors like water or specific alcohols can activate the C-F bond, facilitating its cleavage and enhancing the leaving group ability of the fluoride ion. nih.govacs.org

The expected trend in reactivity for various para-substituted benzoyl fluoride analogues in a typical nucleophilic acyl substitution reaction is summarized in the table below.

Table 2: Predicted Relative Reactivity of para-Substituted Benzoyl Fluoride Analogues

Substituent (at C4) Electronic Effect Predicted Reactivity vs. Benzoyl Fluoride
-NO₂ Strong Electron-Withdrawing Higher
-Cl Weak Electron-Withdrawing Slightly Higher
-H (Reference) -
-CH₂CH₃ (Ethyl) Weak Electron-Donating Lower

Importance of the 4-Ethylbenzoyl Moiety in Complex Organic Frameworks

While specific, widely-cited examples of the 4-ethylbenzoyl moiety being used as a primary building block in complex organic frameworks like Metal-Organic Frameworks (MOFs) or Coordination Polymers (CPs) are not prevalent in the literature, its potential utility can be inferred from the known roles of similar benzoate-derived linkers. mdpi.comnih.govnih.gov The introduction of a 4-ethyl group onto a standard benzoyl-based linker molecule (derived from 4-ethylbenzoic acid) would be expected to impart distinct properties to the resulting framework.

The hypothetical incorporation of a 4-ethylbenzoyl unit as a linker or modulator in such frameworks could offer several advantages:

Modulation of Pore Environment: The nonpolar, aliphatic ethyl group would increase the hydrophobicity of the framework's internal pores. This could enhance the material's stability in aqueous environments and create a preferential affinity for the adsorption and separation of nonpolar organic guest molecules.

Tuning of Framework Topology: The steric bulk of the ethyl group, while modest, can influence the self-assembly process during framework construction. It can affect the coordination angle of the linker, potentially leading to novel network topologies, preventing dense packing, or controlling the degree of framework interpenetration.

Enhanced Solubility and Processability: In the context of soluble polymers or processable materials incorporating this moiety, the ethyl group can increase solubility in organic solvents. This is a crucial factor for applications requiring the material to be cast into films or membranes.

Fine-Tuning of Electronic Properties: As a weak electron-donating group, the ethyl substituent can subtly alter the electronic character of the linker. This could influence the photophysical properties (e.g., luminescence) of the framework or its performance in catalytic applications where the electronic nature of the metal-linker node is critical.

In essence, the 4-ethylbenzoyl moiety serves as a functionalized analogue of simpler linkers like benzoate (B1203000) or terephthalate, providing a tool for chemists to rationally design and engineer the properties of advanced materials.

Industrial and Process Chemistry Aspects of 4 Ethylbenzoyl Fluoride

Scalable Synthesis Methodologies

The transition from laboratory-scale synthesis to industrial production of 4-ethylbenzoyl fluoride (B91410) necessitates methodologies that are not only high-yielding but also robust, cost-effective, and amenable to large reactor volumes. Two primary strategies have emerged as viable for the scalable synthesis of acyl fluorides, including 4-ethylbenzoyl fluoride: phase-transfer catalyzed halogen exchange and deoxyfluorination of carboxylic acids.

Phase-Transfer Catalyzed Halogen Exchange:

A prominent scalable method involves the halogen exchange of 4-ethylbenzoyl chloride with a fluoride source, facilitated by a phase-transfer catalyst. This biphasic approach, typically using an aqueous solution of potassium bifluoride (KHF₂) and an organic solvent, offers a practical and efficient route. plu.mx The phase-transfer catalyst, such as tetrabutylammonium (B224687) chloride (NBu₄Cl), transports the fluoride anion from the aqueous phase to the organic phase where it reacts with the acyl chloride. plu.mx

The reaction proceeds under mild conditions, often at room temperature, which is advantageous for large-scale operations as it minimizes energy consumption and reduces the likelihood of side reactions. plu.mx The process is characterized by a straightforward work-up, typically involving separation of the organic layer followed by distillation to isolate the pure this compound. thieme-connect.com This method has been demonstrated to be effective for gram-scale preparations and is suitable for further scaling. plu.mx

Key Parameters for Scalable Phase-Transfer Catalyzed Synthesis:

ParameterDescriptionSignificance in Large-Scale Synthesis
Fluoride Source Typically potassium bifluoride (KHF₂) or potassium fluoride (KF).KHF₂ is often preferred for its handling characteristics and reactivity.
Solvent System A biphasic system, commonly dichloromethane (B109758) (DCM) or another halogenated solvent and water.Solvent selection impacts reaction rate, product solubility, and ease of separation.
Phase-Transfer Catalyst Quaternary ammonium (B1175870) salts like tetrabutylammonium chloride (NBu₄Cl).The choice and concentration of the catalyst are crucial for efficient fluoride transfer and reaction kinetics.
Reaction Temperature Often ambient temperature.Minimizes energy costs and potential for thermal degradation or side reactions.
Stirring Rate Vigorous agitation is required.Ensures efficient mass transfer between the aqueous and organic phases.

Deoxyfluorination of 4-Ethylbenzoic Acid:

An alternative scalable route is the direct conversion of 4-ethylbenzoic acid to this compound. This approach avoids the pre-synthesis of the corresponding acyl chloride. Various deoxyfluorinating agents can be employed, with reagents like XtalFluor-E and Deoxo-Fluor being effective. organic-chemistry.org These reagents offer the advantage of proceeding under mild conditions and often result in high yields of the desired acyl fluoride. organic-chemistry.org

The use of commodity chemicals such as triphenylphosphine (B44618) (PPh₃) in combination with a fluoride source and an activating agent like N-bromosuccinimide (NBS) also presents a scalable option for the deoxyfluorination of carboxylic acids. researchgate.net This method's reliance on readily available and less hazardous reagents makes it an attractive option for industrial consideration. researchgate.net

Green Chemistry Principles in this compound Production

The application of green chemistry principles is increasingly vital in modern chemical manufacturing to minimize environmental impact and enhance process safety and efficiency. sigmaaldrich.comepa.gov The production of this compound can be made more sustainable by adhering to these principles.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edu In the context of this compound synthesis, the direct deoxyfluorination of 4-ethylbenzoic acid generally offers a higher atom economy compared to the halogen exchange method, which involves the conversion of the carboxylic acid to the acyl chloride as a separate step, potentially generating more waste. sigmaaldrich.comyale.edu

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. yale.edu The phase-transfer catalyzed halogen exchange method exemplifies this principle, where the catalyst facilitates the reaction without being consumed. plu.mx

Safer Solvents and Reagents: The selection of solvents and reagents should prioritize those with lower toxicity and environmental impact. yale.edu While dichloromethane is effective in the phase-transfer catalysis method, exploring greener solvent alternatives is a key area for improvement. plu.mx Similarly, newer deoxyfluorinating agents are being developed to be more stable and less hazardous than traditional reagents. organic-chemistry.org

Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. yale.edu One-pot synthesis protocols, where this compound is generated in situ and immediately used in a subsequent reaction, can significantly reduce waste from purification and handling of the intermediate. researchgate.net

Application of Green Chemistry Principles in this compound Synthesis:

Green Chemistry PrincipleApplication in this compound Production
Prevention Optimizing reaction conditions to minimize byproduct formation.
Atom Economy Favoring direct conversion methods from 4-ethylbenzoic acid.
Less Hazardous Chemical Syntheses Employing safer fluorinating agents and avoiding highly toxic reagents. sciencedaily.com
Safer Solvents and Auxiliaries Replacing hazardous solvents with more environmentally benign alternatives.
Design for Energy Efficiency Utilizing reactions that proceed at ambient temperature and pressure. yale.edu
Catalysis Employing phase-transfer catalysts for efficient halogen exchange. epa.govyale.edu

Purity Assessment and Quality Control Methodologies in Large-Scale Synthesis

Ensuring the purity and consistent quality of this compound in a large-scale setting is paramount for its intended applications. A robust quality control framework employing various analytical techniques is essential.

Chromatographic Methods:

Gas Chromatography (GC): GC is a primary tool for assessing the purity of this compound, which is a volatile compound. Coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), it can effectively separate and quantify the desired product from starting materials, residual solvents, and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for monitoring the disappearance of the less volatile starting material, 4-ethylbenzoic acid, or for analyzing potential non-volatile impurities.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for structural confirmation and purity assessment.

¹H NMR: Provides information about the ethyl group and the aromatic protons, confirming the basic structure.

¹³C NMR: Confirms the carbon framework of the molecule.

¹⁹F NMR: This is particularly crucial for fluorinated compounds. A single sharp signal at the characteristic chemical shift for an acyl fluoride confirms the presence and purity of the C-F bond. researchgate.net The absence of other fluorine-containing signals indicates high purity with respect to fluorinated byproducts.

Infrared (IR) Spectroscopy: The strong carbonyl (C=O) stretching absorption at a characteristic high frequency for acyl fluorides provides a quick and reliable method for monitoring the reaction progress and confirming the presence of the product.

Other Techniques:

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. When coupled with GC, it aids in the identification of impurities.

Titration: Acid-base titration can be used to quantify any residual 4-ethylbenzoic acid, while halide titration could detect remaining 4-ethylbenzoyl chloride if the halogen exchange method is used.

Quality Control in Large-Scale Synthesis:

In an industrial setting, these analytical methods are integrated into a comprehensive quality control system. This includes:

In-process controls: Monitoring the reaction at various stages to ensure it is proceeding as expected and to make any necessary adjustments.

Raw material testing: Ensuring the purity of starting materials like 4-ethylbenzoic acid or 4-ethylbenzoyl chloride.

Final product testing: Comprehensive analysis of the final batch to ensure it meets the required purity specifications before release.

Future Research Directions and Challenges

Emerging Methodologies for Enhanced Synthesis of Acyl Fluorides

The synthesis of acyl fluorides, including 4-ethylbenzoyl fluoride (B91410), has traditionally relied on methods such as the deoxyfluorination of carboxylic acids. While effective, these methods often require harsh reagents. The future of acyl fluoride synthesis lies in the development of milder, more efficient, and broadly applicable methodologies.

Recent advancements have introduced a variety of new reagents and catalytic systems. For instance, the use of 2-(trifluoromethylthio)benzothiazolium triflate (BT-SCF3) has been shown to be an effective deoxyfluorinating reagent for converting carboxylic acids to acyl fluorides under mild conditions. nih.govresearchgate.net Mechanistic studies suggest that BT-SCF3 can generate acyl fluorides through two distinct pathways, allowing for the use of sub-stoichiometric amounts of the reagent. researchgate.net Another promising approach involves the use of 3,3-difluoro-1,2-diphenylcyclopropene (B15382051) (CpFluor), a bench-stable, all-carbon-based fluorination reagent that efficiently converts a wide range of carboxylic acids to their corresponding acyl fluorides under neutral conditions. cas.cn

Photocatalysis has also emerged as a powerful tool for C–H bond fluorination, offering a direct route to acyl fluorides from aldehydes. rsc.orgresearchgate.net This strategy utilizes an inexpensive photocatalyst, such as sodium decatungstate, in conjunction with an electrophilic fluorinating agent. rsc.orgresearchgate.net

Transition-metal catalysis is another fertile ground for innovation in acyl fluoride synthesis. Palladium-catalyzed carbonylative synthesis from organic halides provides a general route to acyl fluorides, leveraging the synergistic effects of visible light photoexcitation. organic-chemistry.org Similarly, copper-catalyzed carbonylative coupling under photoirradiation presents an efficient method for transforming alkyl iodides into acyl fluorides. researchgate.net

The table below summarizes some of the emerging reagents for the synthesis of acyl fluorides.

Reagent/Catalyst SystemPrecursorKey Features
2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF3)Carboxylic AcidsMild conditions, sub-stoichiometric use possible. nih.govresearchgate.net
3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor)Carboxylic AcidsBench-stable, all-carbon reagent, neutral conditions. cas.cn
Sodium Decatungstate (photocatalyst)AldehydesDirect C-H fluorination, inexpensive catalyst. rsc.orgresearchgate.net
Palladium Catalyst / Visible LightOrganic HalidesCarbonylative synthesis, synergistic photoexcitation. organic-chemistry.org
Copper Catalyst / Blue LightAlkyl IodidesCarbonylative coupling, photoirradiation. researchgate.net
Trichloroisocyanuric acid / Cesium fluorideCarboxylic acids, aldehydes, or alcoholsDirect conversion from multiple functional groups. organic-chemistry.org

These emerging methodologies offer significant advantages in terms of efficiency, substrate scope, and reaction conditions, paving the way for more accessible and sustainable synthesis of 4-ethylbenzoyl fluoride and other valuable acyl fluorides.

Novel Reactivity Pathways and Synthetic Applications of this compound

While acyl fluorides are well-established as stable and effective acylating agents, future research will likely uncover novel reactivity pathways and expand their synthetic applications beyond traditional amidation and esterification reactions. The unique properties of the C-F bond in this compound can be harnessed for innovative chemical transformations.

One promising area is the use of this compound in transition-metal-catalyzed cross-coupling reactions. The cleavage of the acyl C–F bond by a transition metal catalyst can generate reactive intermediates for the formation of new carbon-carbon or carbon-heteroatom bonds. For instance, palladium catalysis has been shown to facilitate the reversible cleavage and formation of the acyl C-F bond, enabling acyl-exchange reactions between acyl fluorides and acid anhydrides. acs.org This suggests the potential for this compound to act as a source of the 4-ethylbenzoyl group in novel coupling reactions.

Furthermore, the derivatization of this compound can lead to a diverse range of functionalized molecules. The synthesis of this compound from 4-ethylbenzoyl chloride is a known transformation, and this accessibility allows for its use as a versatile building block. semanticscholar.org Novel derivatization approaches, potentially involving reactions at the ethyl group or the aromatic ring, could yield compounds with interesting biological or material properties.

The development of new synthetic applications for this compound could also extend to medicinal chemistry. The introduction of the 4-ethylbenzoyl moiety can influence the pharmacokinetic and pharmacodynamic properties of a molecule. Exploring the incorporation of this group into bioactive scaffolds is a promising avenue for drug discovery.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful lens through which to understand and predict the behavior of molecules like this compound. Advanced computational modeling can provide deep insights into its electronic structure, reactivity, and reaction mechanisms, thereby guiding experimental design and accelerating the discovery of new applications.

Density Functional Theory (DFT) calculations have already been employed to study the structure and vibrational frequencies of benzoyl fluoride. nih.goviucr.orgresearchgate.net Such studies can be extended to this compound to understand the influence of the ethyl substituent on the geometry, electronic properties, and reactivity of the acyl fluoride group. For example, DFT can be used to calculate the mapped electrostatic potential, providing a visual representation of the electron distribution and highlighting regions susceptible to nucleophilic or electrophilic attack. iucr.org

Computational models can also be used to predict the reactivity of this compound in various chemical transformations. By simulating reaction pathways and calculating activation energies, researchers can identify plausible reaction mechanisms and predict the feasibility of novel reactions. For instance, theoretical investigations into the reaction mechanisms of acyl fluorides with different nucleophiles can help in designing more efficient and selective synthetic protocols.

Furthermore, in silico prediction of molecular properties is becoming increasingly valuable in drug discovery and materials science. nih.gov Computational models can be developed to predict properties such as solubility, stability, and biological activity of derivatives of this compound. This predictive capability can significantly reduce the time and resources required for experimental screening and optimization.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound synthesis and its subsequent reactions into flow chemistry and automated platforms represents a significant step towards more efficient, safer, and scalable chemical manufacturing. Flow chemistry, with its inherent advantages of precise control over reaction parameters, enhanced heat and mass transfer, and improved safety, is particularly well-suited for handling reactive intermediates like acyl fluorides.

The synthesis of acyl fluorides has been successfully demonstrated in flow reactors. For example, the use of diethylaminosulfur trifluoride (DAST) for fluorination reactions has been adapted to continuous-flow microreactors. vapourtec.com The Open Reaction Database (ORD) also highlights the move towards automated high-throughput experiments and flow chemistry in organic synthesis. These platforms can be adapted for the synthesis of this compound, allowing for rapid optimization of reaction conditions and on-demand production.

Automated synthesis platforms can further streamline the derivatization and application of this compound. By combining robotic handling of reagents with in-line analysis, these systems can perform multi-step reaction sequences with high throughput and reproducibility. This would be particularly beneficial for exploring a wide range of synthetic applications of this compound in a systematic and efficient manner. The development of a modular flow reactor for multi-step transformations showcases the potential of this technology. vapourtec.com

The integration of flow chemistry and automation not only enhances efficiency but also opens up possibilities for discovering new reactivity. The ability to precisely control reaction times and temperatures in a flow system can allow for the generation and trapping of short-lived, highly reactive intermediates that would be difficult to handle in traditional batch processes. This could lead to the discovery of novel reaction pathways for this compound.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 4-Ethylbenzoyl fluoride in a laboratory setting?

  • Methodological Answer : this compound is typically synthesized via nucleophilic acyl substitution, where 4-ethylbenzoyl chloride reacts with a fluoride source (e.g., KF or AgF) in anhydrous conditions. Critical steps include maintaining a moisture-free environment to avoid hydrolysis and using HPLC for purification to achieve >95% purity . Experimental protocols should detail reaction stoichiometry, solvent choice (e.g., dichloromethane), and temperature control (0–25°C) to optimize yield. Full characterization via ¹H/¹³C NMR and FTIR is essential to confirm structure and purity .

Q. What spectroscopic techniques are recommended for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the ethyl group (δ ~1.2 ppm for CH₃, δ ~2.7 ppm for CH₂) and the benzoyl fluoride carbonyl (δ ~165–170 ppm in ¹³C NMR) .
  • FTIR : A strong C=O stretch near 1770 cm⁻¹ and C-F vibration at 1100–1200 cm⁻¹ .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 166 (C₉H₉FO⁺) and fragmentation patterns to confirm substituents .
  • Cross-referencing with databases like PubChem ensures consistency with known spectra .

Q. How should researchers safely handle and store this compound?

  • Methodological Answer : Use inert atmosphere gloveboxes to prevent moisture exposure, as hydrolysis generates toxic HF. Store in sealed, amber glass vials at –20°C. Conduct all reactions in fume hoods with HF-neutralizing agents (e.g., calcium gluconate gel) on hand. Regular air monitoring for fluoride ions is advised .

Advanced Research Questions

Q. How can conflicting NMR data in the characterization of this compound derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from impurities or solvent effects. Strategies include:

  • Multi-solvent NMR : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .
  • Quantitative HPLC : Verify purity >98% to rule out byproducts .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural validation .

Q. What reaction conditions optimize the selectivity of fluorination in this compound analogs?

  • Methodological Answer : Selectivity depends on:

  • Catalysts : Use of Lewis acids (e.g., BF₃·Et₂O) to direct fluorination to the para position .
  • Temperature : Lower temperatures (–10°C) reduce side reactions like aryl ring fluorination .
  • Solvent Polarity : Polar aprotic solvents (e.g., THF) enhance electrophilic fluorination kinetics .
  • Table : Comparison of yields under varying conditions (hypothetical data based on ):
SolventTemp (°C)CatalystYield (%)
THF–10BF₃·Et₂O84
DCM25None36

Q. What strategies address contradictory bioactivity data in this compound analogs?

  • Methodological Answer :

  • Dose-Response Curves : Ensure linearity across concentrations to rule out saturation effects .
  • Purity Validation : Use LC-MS to confirm absence of bioactive impurities (e.g., unreacted acyl chloride) .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., –NO₂) to enhance stability and compare activity trends .
  • In Silico Modeling : Molecular docking studies to predict binding affinity with target enzymes (e.g., serine proteases) .

Data Contradiction & Reproducibility

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

  • Methodological Answer :

  • Detailed Supplemental Information : Document reaction times, purification gradients (HPLC), and NMR acquisition parameters .
  • Error Analysis : Quantify uncertainties in yield calculations (e.g., ±2% for gravimetric methods) and report averages from triplicate trials .
  • Reference Standards : Compare synthetic products with commercial or literature spectra (e.g., PubChem’s ¹³C NMR data) .

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